molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Cat. No.: B1316601
CAS No.: 5910-56-5
M. Wt: 173.21 g/mol
InChI Key: TYDIQYQCSVGLNJ-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.209 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a member of the amino acid family. It is commonly used in proteomics research .

Preparation Methods

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine under controlled conditions. One common method involves the use of dichloromethane as a solvent and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . The reaction is carried out at room temperature for a specified duration to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, while the carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activities .

Comparison with Similar Compounds

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIQYQCSVGLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585481
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-56-5
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

558 mg (4.03 mmol) of methy 3-aminopropionate was dissolved in 20 ml of 1 N aqueous sodium hydroxide solution. 362 mg (3.00 mmol) of pivaloyl chloride was immediately added to the obtained solution, and they were stirred for 4 hours. 15 ml of 2 N aqueous hydrochloric acid was added to the reaction mixture. After extracting with ethyl acetate 3 times followed by drying under anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

558 mg (4.03 mmol) of methyl 3-aminopropionate hydrochloride was dissolved in 20 ml of 1 N aqueous sodium hydroxide solution. 362 mg (3.00 mmol) of pivaloyl chloride was immediately added to the obtained solution, and they were stirred for 4 hours. 15 ml of 2 N aqueous hydrochloric acid solution was added to the reaction mixture. After extracting with ethyl acetate 3 times followed by drying under anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

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